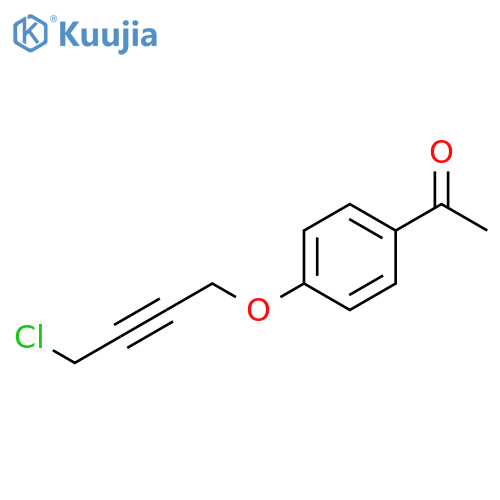

Cas no 1284229-49-7 (1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one)

1284229-49-7 structure

商品名:1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one

CAS番号:1284229-49-7

MF:C12H11ClO2

メガワット:222.667542695999

MDL:MFCD08447824

CID:4586155

PubChem ID:53441393

1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-[4-(4-CHLORO-BUT-2-YNYLOXY)-PHENYL]-ETHANONE

- 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one

-

- MDL: MFCD08447824

- インチ: 1S/C12H11ClO2/c1-10(14)11-4-6-12(7-5-11)15-9-3-2-8-13/h4-7H,8-9H2,1H3

- InChIKey: SHYFTRIVFDLORP-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=CC=C(OCC#CCCl)C=C1)C

1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB491539-1 g |

1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone, 99%; . |

1284229-49-7 | 99% | 1g |

€597.00 | 2023-06-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305257-1g |

1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |

1284229-49-7 | 95% | 1g |

¥14256.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305257-250mg |

1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |

1284229-49-7 | 95% | 250mg |

¥5832.00 | 2024-08-09 | |

| Chemenu | CM470185-500mg |

1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |

1284229-49-7 | 95%+ | 500mg |

$*** | 2023-03-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305257-5g |

1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |

1284229-49-7 | 95% | 5g |

¥35802.00 | 2024-08-09 | |

| Enamine | EN300-1440022-500mg |

1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one |

1284229-49-7 | 95.0% | 500mg |

$407.0 | 2023-09-29 | |

| Enamine | EN300-1440022-0.5g |

1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one |

1284229-49-7 | 95% | 0.5g |

$407.0 | 2023-06-06 | |

| Enamine | EN300-1440022-2.5g |

1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one |

1284229-49-7 | 95% | 2.5g |

$1034.0 | 2023-06-06 | |

| 1PlusChem | 1P01DVNJ-2.5g |

1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |

1284229-49-7 | 95% | 2.5g |

$1340.00 | 2023-12-25 | |

| Enamine | EN300-1440022-1.0g |

1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one |

1284229-49-7 | 95% | 1g |

$528.0 | 2023-06-06 |

1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1284229-49-7 (1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1284229-49-7)1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one

清らかである:99%

はかる:5g

価格 ($):1237.0